Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzylic piperazine moiety and a chloromethoxybenzamido group attached to a benzoate ester. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.
Introduction of the piperazine moiety: The benzylic piperazine can be introduced through nucleophilic substitution reactions.
Attachment of the chloromethoxybenzamido group: This step may involve amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZOATE): Lacks the amido group.
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOIC ACID: Contains a carboxylic acid group instead of an ester.
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-CHLORO-4-METHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C28H30ClN3O4 |
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Molecular Weight |
508.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(3-chloro-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H30ClN3O4/c1-3-36-28(34)22-9-11-25(32-15-13-31(14-16-32)19-20-7-5-4-6-8-20)24(18-22)30-27(33)21-10-12-26(35-2)23(29)17-21/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,30,33) |
InChI Key |
FNUOGPMDJAPNLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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